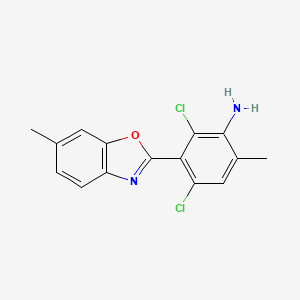![molecular formula C22H14N2O4 B13806666 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone CAS No. 5791-64-0](/img/structure/B13806666.png)
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone typically involves the reaction of aniline, 2-nitrobenzaldehyde, and zinc chloride . The process includes several steps:
Condensation Reaction: Aniline reacts with 2-nitrobenzaldehyde in the presence of zinc chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinacridone structure.
Methylation: The final step involves methylation to introduce the two methyl groups at positions 2 and 9.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinacridone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products
The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone has numerous applications in scientific research:
Chemistry: Used as a pigment in paints, inks, and plastics due to its excellent stability and color properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Widely used in the automotive and textile industries for coloring purposes.
Wirkmechanismus
The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacridone: The parent compound of the quinacridone family, known for its excellent pigment properties.
2,9-Dichloroquinacridone: A derivative with chlorine atoms at positions 2 and 9, offering different color properties.
2,9-Dimethylquinacridone: Similar to 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone but without the additional tetrone structure.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and potential biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
5791-64-0 |
|---|---|
Molekularformel |
C22H14N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NRJPXRSODWVILF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
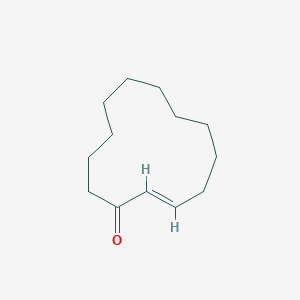
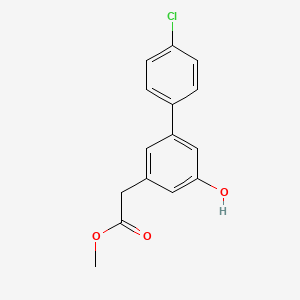
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
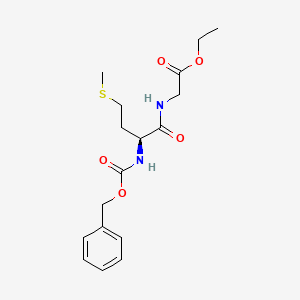

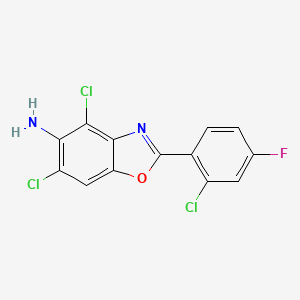
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
